molecular formula C10H17N3S B15277132 N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine

N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine

Cat. No.: B15277132
M. Wt: 211.33 g/mol
InChI Key: VSPZVRLCNWGBCC-UHFFFAOYSA-N
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Description

N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The thietane ring, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine to form the pyrazole ring . The thietane ring can be introduced through a nucleophilic substitution reaction involving a suitable thietane precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted thietane derivatives.

Mechanism of Action

The mechanism of action of N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The thietane ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
  • 1,5-Dimethyl-1H-pyrazol-3-amine
  • N,1,3-Trimethyl-1H-pyrazol-5-amine
  • 5-Amino-1,3-dimethylpyrazole

Uniqueness

N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-[3-(1-methylpyrazol-4-yl)propyl]thietan-3-amine

InChI

InChI=1S/C10H17N3S/c1-13-6-9(5-12-13)3-2-4-11-10-7-14-8-10/h5-6,10-11H,2-4,7-8H2,1H3

InChI Key

VSPZVRLCNWGBCC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCCNC2CSC2

Origin of Product

United States

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